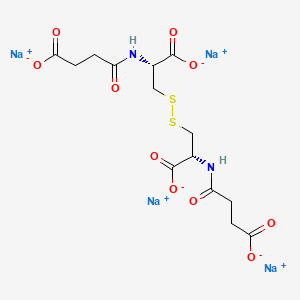

Tetrasodium disuccinoyl cystine

Description

Properties

CAS No. |

184830-08-8 |

|---|---|

Molecular Formula |

C14H16N2Na4O10S2 |

Molecular Weight |

528.4 g/mol |

IUPAC Name |

tetrasodium;4-[[(1R)-1-carboxylato-2-[[(2R)-2-carboxylato-2-(3-carboxylatopropanoylamino)ethyl]disulfanyl]ethyl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C14H20N2O10S2.4Na/c17-9(1-3-11(19)20)15-7(13(23)24)5-27-28-6-8(14(25)26)16-10(18)2-4-12(21)22;;;;/h7-8H,1-6H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4/t7-,8-;;;;/m0..../s1 |

InChI Key |

DXMACSBQPUBPQE-CFACWHMASA-J |

Isomeric SMILES |

C(CC(=O)[O-])C(=O)N[C@@H](CSSC[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(=O)NC(CSSCC(C(=O)[O-])NC(=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tetrasodium Disuccinoyl Cystine

Enzymatic Synthesis Approaches for Enhanced Bioavailability

Enzymatic synthesis offers a highly specific and environmentally benign route to N-acyl amino acids. The use of enzymes can lead to products with high purity and desired stereochemistry, which is crucial for bioavailability and function.

Biocatalytic Reaction Mechanisms and Optimization

The enzymatic synthesis of N-acyl amino acids, such as a disuccinoyl cystine precursor, can be achieved using hydrolases like lipases or acylases. These enzymes can catalyze the formation of an amide bond between the amino groups of cystine and a succinyl donor.

The general mechanism involves the activation of the succinyl group by the enzyme, often forming an acyl-enzyme intermediate. This is followed by a nucleophilic attack from the amino group of the cystine molecule. Key to this process is the optimization of reaction conditions to favor synthesis over hydrolysis, which is the natural function of these enzymes.

Optimization parameters typically include:

Enzyme Selection: Screening various lipases (e.g., from Candida antarctica, Rhizomucor miehei) or specific acylases is the first step to identify a catalyst with high activity and selectivity for cystine and the succinyl donor.

Solvent System: The reaction is often carried out in non-aqueous or low-water media to shift the thermodynamic equilibrium towards synthesis. Organic solvents, ionic liquids, or deep eutectic solvents can be employed.

Temperature and pH: These parameters are optimized to ensure maximum enzyme stability and activity. The pH is particularly critical as it affects the ionization state of both the enzyme's active site residues and the substrates.

Substrate Ratio: The molar ratio of the succinyl donor to cystine is adjusted to maximize the yield of the desired disuccinoyl product while minimizing side reactions.

Table 1: Illustrative Biocatalytic Conditions for N-Acylation of Amino Acids

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Lipase B from Candida antarctica | High stability and broad substrate specificity. |

| Solvent | tert-Butyl alcohol | Minimizes water activity, favoring synthesis. |

| Temperature | 50-60 °C | Optimal for enzyme activity and reaction rate. |

| pH (equivalent in aqueous phase) | 7.0-8.0 | Maintains the amino group in a nucleophilic state. |

| Succinyl Donor | Diethyl succinate (B1194679) | Good substrate for many lipases. |

| Molar Ratio (Donor:Cystine) | 4:1 | Drives the reaction towards disubstitution. |

Stereo- and Regio-selective Synthesis Pathways

A significant advantage of enzymatic synthesis is the inherent stereoselectivity of enzymes. Since L-cystine is the natural isomer, enzymes will selectively acylate this form, resulting in an enantiomerically pure product. This is a crucial aspect for applications where biological activity is dependent on a specific stereoisomer.

Regioselectivity, in this context, refers to the specific acylation of the amino groups without modifying the carboxylic acid functionalities. The active site of the selected enzyme would ideally accommodate the cystine molecule in an orientation that presents the amino groups for acylation.

Chemo-synthetic Routes for Novel Analogs

Traditional chemical synthesis provides a versatile platform for producing Tetrasodium (B8768297) disuccinoyl cystine and its novel analogs through various modifications.

Modifications at the Succinoyl Moieties

The succinoyl groups of Tetrasodium disuccinoyl cystine can be chemically modified to alter the compound's properties, such as solubility, chelating ability, or interaction with other molecules. A common chemo-synthetic route to the parent compound would involve the reaction of L-cystine with succinic anhydride (B1165640) in an aqueous basic medium.

General Reaction Scheme:

L-Cystine + 2 Succinic Anhydride --(Base)--> Disuccinoyl Cystine --(NaOH)--> this compound

By substituting succinic anhydride with other cyclic anhydrides (e.g., glutaric anhydride, maleic anhydride) or by using activated dicarboxylic acids, a variety of analogs with different linker lengths and functionalities can be synthesized.

Table 2: Potential Analogs through Modification of Succinoyl Moieties

| Modifying Reagent | Resulting Moiety | Potential Property Change |

| Glutaric Anhydride | Glutaryl | Increased chain length and flexibility. |

| Maleic Anhydride | Maleoyl | Introduction of a reactive double bond. |

| Phthalic Anhydride | Phthaloyl | Increased rigidity and aromatic character. |

Disulfide Bridge Engineering and Manipulation

The disulfide bond is a key feature of cystine and its derivatives. This bond can be manipulated to create novel structures. nih.gov The disulfide bond can undergo reversible reduction and oxidation, making it a responsive moiety. nih.gov

Strategies for Disulfide Bridge Manipulation:

Reduction and Re-oxidation: The disulfide bond can be reduced to two thiol groups (cysteine residues) using reducing agents like dithiothreitol (B142953) (DTT) or sodium borohydride. These thiols can then be re-oxidized under controlled conditions to reform the disulfide bridge or to form mixed disulfides with other thiol-containing molecules.

Thiol-Disulfide Exchange: An existing disulfide bond can react with a free thiol in a process called thiol-disulfide exchange. This can be used to attach the disuccinoyl cystine moiety to other molecules or surfaces that have accessible thiol groups.

Synthesis of Unsymmetrical Disulfides: By starting with two different N-acylated cysteine derivatives, one of which is N-succinoyl cysteine, unsymmetrical disulfides can be synthesized through controlled oxidation.

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to make the synthesis of chemicals more environmentally friendly and sustainable. For a compound like this compound, several green approaches can be considered.

Use of Aqueous Media: Conducting the N-acylation reaction in water as a solvent eliminates the need for volatile and often toxic organic solvents. nih.govias.ac.in The Schotten-Baumann reaction conditions, which involve an aqueous basic solution, are inherently greener than many organic solvent-based methods. researchgate.net

Biocatalysis: As discussed in section 2.1, the use of enzymes as catalysts is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pH), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. nih.gov

Atom Economy: The reaction of L-cystine with succinic anhydride has a high atom economy, as all the atoms of the reactants are incorporated into the product. This minimizes waste generation.

Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Principle | Conventional Chemo-synthesis | Enzymatic Synthesis | Green Chemo-synthesis |

| Solvent | Organic Solvents | Non-aqueous or Aqueous | Water |

| Catalyst | Often requires stoichiometric base | Recyclable Biocatalyst | Minimal or no catalyst |

| Temperature | Often elevated | Mild (30-60 °C) | Room temperature or microwave |

| Byproducts | Salt waste | Minimal | Minimal |

| Atom Economy | High | High | High |

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Spectroscopic Techniques for Molecular Confirmation

High-resolution spectroscopy is fundamental to confirming the molecular identity and purity of tetrasodium (B8768297) disuccinoyl cystine. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific chemical environment of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While specific multi-dimensional NMR data for tetrasodium disuccinoyl cystine is not extensively published in peer-reviewed literature, predictions based on its known structure can be made. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be employed for a complete structural assignment.

Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR: The proton NMR spectrum would show characteristic signals for the cystine and succinoyl moieties. The α-protons of the cystine backbone would appear as multiplets, coupled to the β-protons. The methylene (B1212753) protons of the succinoyl groups would likely present as two distinct multiplets, reflecting their different chemical environments adjacent to the amide and carboxylate groups.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the amide and carboxylate groups, the α and β carbons of the cystine core, and the methylene carbons of the succinate (B1194679) chains. The exact chemical shifts would be influenced by the solvent (typically D₂O) and pH.

Conformational analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, helping to define the molecule's preferred three-dimensional shape in solution.

Table 1: Predicted NMR Chemical Shifts (δ) for the Core Structure of Disuccinoyl Cystine in D₂O

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cystine α-CH | ~4.5 - 4.7 | ~55 - 57 |

| Cystine β-CH₂ | ~3.0 - 3.4 | ~38 - 40 |

| Succinoyl -CH₂-C=O (Amide) | ~2.6 - 2.8 | ~32 - 34 |

| Succinoyl -CH₂-COO⁻ | ~2.5 - 2.7 | ~34 - 36 |

| Amide C=O | N/A | ~175 - 178 |

| Carboxylate COO⁻ | N/A | ~180 - 183 |

Note: These are estimated values and can vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) are suitable for analyzing such polar, non-volatile compounds.

The exact mass of the fully protonated disuccinoyl cystine anion [C₁₄H₁₆N₂O₁₀S₂Na₄ - 4Na + H]⁻ would be determined, and the measured value would be compared to the theoretical mass calculated from its elemental formula (C₁₄H₁₇N₂O₁₀S₂). The isotopic pattern, resulting from the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S, would further corroborate the molecular formula.

While detailed fragmentation studies on this specific molecule are not widely published, tandem mass spectrometry (MS/MS) would reveal its structural components. Expected fragmentation pathways upon collision-induced dissociation (CID) would include:

Cleavage of the amide bonds, separating the succinoyl groups from the cystine core.

Breakage of the disulfide bond, a characteristic fragmentation for cystine-containing molecules.

Loss of carboxyl groups as CO₂.

Analysis of related succinated cysteine derivatives, such as S-(2-Succinyl)cysteine (2SC), has been performed using techniques like UPLC ESI-MS/MS and MALDI-TOF mass spectrometry, which are instrumental in identifying and quantifying modified cysteine residues in proteins. nih.govnih.gov These studies highlight the characteristic fragmentation patterns that would also be relevant for identifying the disuccinoyl cystine structure. nih.gov

X-ray Crystallography and Single-Crystal Diffraction Studies of Derivatives

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in a crystalline solid. There are currently no publicly available single-crystal X-ray diffraction studies for this compound itself. Obtaining suitable single crystals of this highly soluble, multi-salt compound can be challenging.

However, crystallographic studies of related amino acid derivatives, such as N-acetyl-L-cysteine, provide valuable precedents. bas.bg Such analyses reveal precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. A crystallographic study of a disuccinoyl cystine derivative would unambiguously determine the stereochemistry, the conformation of the succinoyl side chains, and the packing arrangement of the molecules in the crystal lattice. This would offer a static, solid-state picture to complement the dynamic solution-state information from NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show prominent absorption bands corresponding to its key functional groups.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| C=O (Carboxylate) | Asymmetric Stretching | 1550 - 1620 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| S-S (Disulfide) | Stretching | 400 - 550 |

The spectrum for a related compound, N-acetyl-L-cysteine, shows characteristic bands for the amide group, the carboxylic acid, and C-N stretching, providing a reference for interpreting the spectrum of this compound. bas.bg The broad band for the N-H stretch and the strong carbonyl absorptions are key identifiers. The carboxylate (COO⁻) stretch is particularly important as it confirms the salt form of the molecule, distinguishing it from its acidic precursor. The disulfide (S-S) stretch is typically weak in IR spectroscopy but may be more prominent and readily identified in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Chemical Reactivity and Fundamental Interaction Mechanisms of Tetrasodium Disuccinoyl Cystine

Redox Chemistry of the Disulfide Bond and Thiol-Disulfide Exchange Reactions

The central feature governing the redox chemistry of Tetrasodium (B8768297) Disuccinoyl Cystine is its disulfide bond (S-S). This covalent bond, formed between two sulfur atoms, is susceptible to reduction and oxidation (redox) reactions. squarespace.comeeose.com The interconversion between the oxidized disulfide form and the reduced free thiol form is a fundamental redox process. squarespace.comeeose.com In the oxidized state, as found in Tetrasodium Disuccinoyl Cystine, each sulfur atom has lost a bond to hydrogen and formed a bond to the other sulfur. squarespace.com

Disulfide bonds are crucial components in the structure of many proteins and peptides. eeose.comknowde.com The stability and reactivity of a disulfide bond are characterized by its redox potential. solabia.com While specific experimental redox potential values for this compound are not detailed in the reviewed literature, the behavior of disulfide bonds is well-established. They can participate in thiol-disulfide exchange reactions, a process where a free thiol group (R-SH) attacks the disulfide bond. squarespace.comthegoodscentscompany.com This reaction proceeds via a combination of two SN2-like displacement events, where sulfur atoms act as both nucleophile and leaving group, resulting in the formation of a new disulfide bond and a new thiol. squarespace.comeeose.com

This reactivity is critical in biological systems. For instance, the high intracellular concentration of reduced glutathione (B108866) (GSH), a thiol-containing coenzyme, maintains most intracellular proteins in their reduced (free thiol) state through thiol-disulfide exchange reactions. squarespace.comeeose.com Oxidoreductase enzymes, such as those in the thioredoxin system, facilitate these exchanges to regulate protein function. solabia.comrevada-group.compotentiaingredients.com The disulfide bond in this compound is therefore a reactive site, poised to interact with biological thiols and participate in the redox signaling and metabolic pathways of the cellular environment. knowde.com

Complexation and Metal Ion Interactions in Aqueous Media

Product formulations have been noted to contain both this compound and various metal salts, such as zinc sulfate, magnesium sulfate, and Zinc PCA, suggesting compatibility and the potential for interaction in these cosmetic preparations. beautycoiffure.comperfumesclub.us The functional groups within the molecule, particularly the carboxylate and amine groups, can act as ligands, forming coordination complexes with metal ions. Hard and borderline metal ions tend to form chelates with amino acids via their carboxyl and amine groups. chanhtuoi.com

While some databases functionally classify ingredients, and terms like "chelating agent" are used for various substances in cosmetic formulations chanhtuoi.comthegoodscentscompany.comewg.orgchanhtuoi.com, specific studies detailing the stability constants, coordination geometry, or thermodynamic parameters of metal complexes with this compound are not prominently available in the reviewed scientific literature. The affinity for different metal ions would depend on factors like ionic radius, charge, and the electronic properties of both the metal and the ligand sites on the molecule. For example, studies on similar sulfur-containing amino acids and peptides show that they can form stable complexes with various metal ions, influencing their structure and reactivity. chanhtuoi.comrevada-group.comrivm.nl

Mechanisms of Covalent and Non-Covalent Interactions with Macromolecular Systems (in vitro)

This compound is synthesized via an enzymatic reaction, indicating a direct, controlled interaction with a macromolecular enzyme system to form the final product. potentiaingredients.comsolabia.comspecialchem.com The process involves the enzymatic grafting of succinic acid onto cystine. revada-group.compotentiaingredients.comspecialchem.com This covalent modification is designed to increase the bioavailability of cystine to cells like keratinocytes. revada-group.comspecialchem.com

The interaction with biological systems is multifaceted. Non-covalent interactions, such as hydrogen bonding and electrostatic interactions, would govern its initial association with cell surfaces and proteins. knowde.com Following this, its mechanism of action likely involves covalent interactions, specifically the enzymatic or chemical cleavage of its bonds to release the bioactive components, cystine and succinic acid, within the cellular environment. revada-group.comaston-chemicals.com

Modulation of Cellular Bioenergetics in In Vitro Keratinocyte Models

A primary mechanism of action for this compound is the stimulation of cellular metabolism in keratinocytes. revada-group.comspecialchem.comrevada-group.com This is attributed to the succinic acid component of the molecule, which plays a role in cellular energy production. aston-chemicals.com Research from the manufacturer Solabia demonstrates that the compound, under the trade name Kerastim S, enhances the energy metabolism of human epidermal keratinocytes by increasing the production of intracellular adenosine (B11128) triphosphate (ATP). eeose.comaston-chemicals.com

An in vitro study was conducted to measure this effect. Human epidermal keratinocyte cultures were incubated with and without 0.25% this compound. After four hours, the level of intracellular ATP was measured via bioluminescence. The results showed a significant increase in ATP levels in the cells treated with the compound. eeose.com

Table 1: Effect of this compound on Intracellular ATP Production in Keratinocytes

| Treatment | Concentration | Incubation Time | Change in Intracellular ATP | Source |

| Control | 0% | 4 hours | Baseline | eeose.com |

| This compound (Kerastim S) | 0.25% | 4 hours | +35% | eeose.com |

This 35% increase in intracellular ATP indicates a substantial boost to the energy metabolism of the keratinocytes. eeose.com By providing both a bioavailable source of the amino acid cystine (a key component of keratin) and succinic acid to fuel the Krebs cycle, the compound supports the metabolic activity required for cell proliferation and protein synthesis, which is essential for hair and nail growth. revada-group.comsolabia.comspecialchem.comrevada-group.com

Interactions with Enzyme Systems and Reaction Kinetics (in vitro)

The synthesis of this compound itself is the most explicitly documented interaction with an enzyme system. It is described as being obtained through an "enzymatic synthesis" or "enzymatic reaction". potentiaingredients.comrevada-group.comsolabia.comspecialchem.com This biocatalytic process covalently links succinic acid to the amine groups of cystine, creating the N,N'-disuccinoyl derivative. revada-group.com This method is chosen to produce a water-soluble, odorless form of cystine with enhanced bioavailability. potentiaingredients.comsolabia.com

Once delivered to the biological target, the compound's mechanism likely involves further enzymatic interactions. For the succinic acid and cystine moieties to become active in their respective metabolic pathways (e.g., the Krebs cycle for succinic acid and keratin (B1170402) synthesis for cystine), the amide bonds linking them must be cleaved. This cleavage is typically performed by cellular amidases or proteases. While specific reaction kinetics or the identification of the precise enzymes involved in the in vitro metabolism of this compound are not available in the reviewed literature, this enzymatic breakdown is a plausible mechanism of action. The disulfide bond is also subject to enzymatic reduction by oxidoreductases, as discussed in section 4.1. solabia.com

Hydrolytic Stability and Degradation Pathways

This compound is designed as a water-soluble derivative of cystine. specialchem.com Its stability in aqueous solution is an important factor for its formulation in cosmetic products. chanhtuoi.com The primary bonds susceptible to hydrolysis are the two amide linkages connecting the succinyl groups to the cystine backbone. Under physiological conditions, these amide bonds are generally stable but can be enzymatically cleaved, as mentioned previously.

Information from a Material Safety Data Sheet indicates that under standard conditions, there are no dangerous decomposition products. squarespace.com However, detailed studies on its hydrolytic stability under various pH and temperature conditions, or its environmental degradation pathways, are not extensively documented in the provided search results.

Plausible degradation pathways for the molecule in a biological or environmental context would involve:

Hydrolysis: The cleavage of the amide bonds to release succinic acid and cystine.

Redox Reactions: The reduction of the disulfide bond of the released cystine to form two cysteine molecules.

These degradation products—succinic acid and cysteine—are natural metabolites, suggesting the compound is designed to break down into substances that can be readily integrated into cellular metabolic processes. revada-group.comskinsort.com

Development of Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of tetrasodium (B8768297) disuccinoyl cystine from related compounds and impurities. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) stand out for their efficiency and resolving power.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-performance liquid chromatography is a cornerstone in the analysis of amino acid derivatives. While specific HPLC methods for tetrasodium disuccinoyl cystine are not extensively documented in publicly available research, methods developed for cystine, cysteine, and other modified amino acids can be adapted. For instance, reversed-phase HPLC is commonly employed for the separation of such polar compounds, often requiring derivatization to enhance retention and detection. Ion-pair chromatography can also be a viable strategy.

A variety of detection modes can be coupled with HPLC for the analysis of cystine derivatives. UV-Vis detection is straightforward, particularly if the derivative possesses a chromophore. For compounds lacking a strong chromophore, pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or ninhydrin (B49086) can be utilized. More advanced detection techniques such as mass spectrometry (MS) provide high sensitivity and structural information, making LC-MS a powerful tool for unequivocal identification and quantification. tandfonline.comcreative-proteomics.com

Table 1: Representative HPLC Conditions for the Analysis of Cystine and Related Compounds

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV at 210-254 nm or Fluorescence (with derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40°C |

Note: These are generalized conditions and would require optimization for the specific analysis of this compound.

Capillary Electrophoresis for High-Throughput Analysis

Capillary electrophoresis (CE) offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption, making it suitable for high-throughput screening. creative-proteomics.comnih.gov The analysis of amino acids and their derivatives by CE is well-established. creative-proteomics.comnih.govnih.gov For this compound, its charged nature makes it an ideal candidate for capillary zone electrophoresis (CZE). The separation in CZE is based on the charge-to-size ratio of the analytes.

Detection in CE can be achieved through UV-Vis absorbance or, for higher sensitivity and specificity, by coupling with mass spectrometry (CE-MS). creative-proteomics.comnih.govnih.gov The latter provides molecular weight and structural information, which is invaluable for the identification of unknown compounds or for confirmation of the target analyte in complex mixtures. nih.govnih.gov

Spectrophotometric and Spectrofluorometric Assays for Specificity

Spectrophotometric and spectrofluorometric methods offer rapid and cost-effective means for the quantification of specific compounds. While direct assays for this compound are not readily found, methods for cystine and thiol-containing compounds can serve as a basis. For example, a spectrophotometric method for the determination of cysteine and cystine in urine has been described, which is noted for its specificity and simplicity as it requires no sample pre-treatment. researchgate.net

Spectrofluorometric assays generally provide higher sensitivity. These often involve a chemical reaction that yields a fluorescent product. For instance, various reagents are known to react with the thiol groups of cysteine (which can be formed by the reduction of cystine) to produce highly fluorescent derivatives. The applicability of such methods to this compound would depend on the reactivity of its disulfide bond and the potential for selective derivatization.

Electrochemical Methods for Real-Time Monitoring

Electrochemical methods are renowned for their high sensitivity, rapid response, and potential for miniaturization, making them suitable for real-time monitoring. ruc.dknih.gov The electrochemical detection of cystine and cysteine has been extensively studied using various techniques, including voltammetry and amperometry, at different types of electrodes. tandfonline.comnih.govrsc.orgmdpi.comnih.govacs.orgnih.govbohrium.com

The principle often involves the electrochemical oxidation or reduction of the disulfide or thiol groups. Modified electrodes, for instance, those incorporating nanoparticles or specific polymers, can enhance the sensitivity and selectivity of the detection. tandfonline.comruc.dknih.govnih.govbohrium.comconicet.gov.arresearchgate.netresearchgate.net While specific electrochemical methods for this compound are yet to be reported, the established protocols for related compounds suggest that the development of a dedicated electrochemical sensor is a feasible and promising avenue for its rapid and sensitive detection.

Table 2: Comparison of Electrochemical Methods for Cysteine/Cystine Detection

| Method | Electrode Type | Detection Limit | Reference |

| Differential Pulse Voltammetry | Glassy Carbon Electrode | 0.33 µM | tandfonline.com |

| Adsorptive Stripping Voltammetry | Bare Glassy Carbon Electrode | 0.03 µM | rsc.org |

| Amperometry | Ternary Silver-Copper Sulfide Electrode | 0.024 µM | nih.gov |

| Cyclic Voltammetry | Co(II)-Y Zeolite Modified Carbon Paste Electrode | 2.37 x 10⁻¹⁰ mol L⁻¹ | nih.gov |

Note: This table presents data for cysteine and is illustrative of the potential performance of electrochemical methods.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. ajrconline.orgchemijournal.comresearchgate.netscispace.com The coupling of liquid chromatography or capillary electrophoresis with mass spectrometry (LC-MS and CE-MS) provides the highest level of confidence in the identification and quantification of analytes.

LC-MS/MS, in particular, offers exceptional selectivity and sensitivity by monitoring specific fragmentation patterns of the target molecule. lcms.czrsc.orgnih.govmdpi.com This technique would be highly effective for the analysis of this compound in complex biological or chemical matrices, allowing for the simultaneous confirmation of its identity and its precise quantification. lcms.czrsc.orgnih.govmdpi.com Similarly, CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry, offering a powerful tool for analyzing charged molecules like this compound. nih.govcreative-proteomics.comacs.org

Applications in Non Biological Systems and Materials Science

Utilization as a Chemical Building Block in Polymer and Hydrogel Synthesis

The structure of tetrasodium (B8768297) disuccinoyl cystine presents intriguing possibilities for its use as a monomer or cross-linking agent in the synthesis of polymers and hydrogels. The presence of multiple reactive sites—carboxyl groups from the succinoyl moieties and the disulfide bond within the cystine core—offers avenues for creating novel polymeric structures.

Formation of Cross-Linked Structures

The disulfide bond inherent to the cystine component of tetrasodium disuccinoyl cystine is a key feature that can be exploited for creating cross-linked polymer networks. This disulfide bridge is susceptible to cleavage under reducing conditions, which can lead to the degradation of the polymer. This characteristic is particularly valuable in the design of controlled-release systems or biodegradable materials.

Research into cystine-based macrocycles has demonstrated their successful polymerization via entropy-driven ring-opening metathesis polymerization (ED-ROMP). rsc.org This process yields high molecular weight polyesters containing disulfide links within the polymer backbone. rsc.org These polymers can be degraded upon reductive cleavage of the disulfide bonds. rsc.org While direct polymerization of this compound has not been extensively documented, its central cystine unit suggests it could be a candidate for similar polymerization strategies, leading to the formation of redox-degradable polymers.

Design of Responsive Polymer Systems

The redox-sensitive nature of the disulfide bond in this compound makes it a prime candidate for the development of "smart" or responsive polymer systems. These materials can undergo changes in their physical or chemical properties in response to specific environmental stimuli. In this case, the stimulus would be a change in the redox potential of the surrounding environment.

Polymers incorporating cysteine or cystine derivatives have been shown to exhibit redox sensitivity. mdpi.com For instance, poly(cysteine) and its copolymers are being explored for biomedical applications such as drug delivery, where the polymer matrix can be designed to release a therapeutic agent in a specific redox environment, such as that found within certain cells or tissues. mdpi.com The incorporation of this compound into a polymer backbone could imbue the resulting material with similar redox-responsive properties, making it potentially useful for applications requiring triggered degradation or conformational changes.

Surface Modification and Coating Technologies

The functional groups present in this compound, namely the carboxyl groups of the succinoyl units and the disulfide bond, offer handles for covalently attaching the molecule to various surfaces. This opens up possibilities for its use in surface modification and the development of advanced coatings for non-biological materials.

The modification of chitosan (B1678972) with succinoyl groups has been shown to alter its surface-active properties. researchgate.net Furthermore, research on the surface modification of microfluidic droplets has utilized a fluorescein (B123965) derivative containing a succinoyl group to demonstrate covalent conjugation to surfaces. nih.govrsc.org This highlights the reactivity of the succinoyl moiety in surface functionalization.

A patent related to surface modification for hair and skin care describes the use of reactive components, including succinimide (B58015) esters which are derived from succinic acid, to form covalent bonds with proteins. google.com While focused on biological surfaces, the underlying chemical principles could be extended to non-biological materials that have appropriate functional groups for reaction with the succinoyl or cystine parts of this compound. The ability of cysteine derivatives to modify the surfaces of biomedical devices has also been noted. mdpi.com

Development of Chemical Probes and Biosensors (in vitro, non-clinical)

The inherent redox activity of the cystine component of this compound suggests its potential for use in the development of chemical probes and sensors for in vitro diagnostic purposes, particularly for detecting redox-active species.

Role in Redox Sensing Devices

The thiol-disulfide interchange is a fundamental process in biological redox signaling, with cysteine residues in proteins acting as key sensors of the cellular redox environment. nih.govannualreviews.orgacs.org The disulfide bond in cystine can be reversibly reduced to two thiol groups (cysteine), and these thiols can be re-oxidized to the disulfide. This reversible redox chemistry is the basis for many biological redox switches.

This principle can be harnessed in the design of synthetic redox sensors. While specific applications of this compound in this area are not yet reported, its core structure is analogous to the redox-active components of naturally occurring sensor proteins. It is conceivable that this molecule could be integrated into electrochemical or fluorescent sensor platforms where a change in its oxidation state would generate a detectable signal. For example, the cleavage of the disulfide bond upon exposure to a reducing analyte could trigger a change in fluorescence or an electrical current.

Integration into Diagnostic Assays for Non-Biological Analytes

Extending from its potential in redox sensing, this compound could theoretically be incorporated into in vitro diagnostic assays for non-biological analytes that have redox activity. The succinoyl groups could be used to anchor the molecule to a solid support, such as a microplate or a sensor chip, while the redox-active cystine core would serve as the detection element.

The development of such an assay would depend on the specificity of the redox reaction with the target analyte and the ability to transduce this reaction into a measurable signal. While the current body of scientific literature does not describe such an application for this compound, the chemical functionalities it possesses provide a strong rationale for its investigation in this field.

Computational Chemistry and Theoretical Modeling of Tetrasodium Disuccinoyl Cystine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic structure and intrinsic reactivity of a molecule. For Tetrasodium (B8768297) disuccinoyl cystine, these methods can provide invaluable insights into bond stabilities, reaction mechanisms, and spectroscopic properties.

Density Functional Theory (DFT) for Disulfide Bond Analysis

A key feature of Tetrasodium disuccinoyl cystine is the disulfide bond. Density Functional Theory (DFT) is a powerful method to study the S-S bond's dissociation energy (BDE). Studies on various disulfides have shown that the electronic effects of substituents are predominant in determining the S-S bond strength, while steric effects are generally insignificant due to the long S-S bond distance. gonzaga.edu For instance, DFT calculations at the M06-2X level of theory have been effectively used to evaluate the S-S bond dissociation energies in a range of disulfide-containing compounds. gonzaga.eduresearchgate.net Such calculations for this compound would quantify the stability of its disulfide bridge. Different functionals, such as PBE0, M06-2X, and DSD-PBEP86, often combined with dispersion corrections (like D3BJ), have been benchmarked for their accuracy in describing the structural parameters of disulfide bonds. acs.orgacs.org

Conformational Analysis and Electronic Properties

The conformational landscape of flexible molecules like this compound can be explored using quantum chemical methods. For example, exhaustive conformational analyses of N-acetyl-L-cysteine-N-methylamide have been performed using both ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods to identify numerous stable conformers and the transition states connecting them. nih.govacs.orgresearchgate.net A similar approach for this compound would reveal its preferred three-dimensional structures, which are crucial for understanding its interactions with biological targets.

Furthermore, quantum chemical calculations can predict various electronic properties that govern reactivity. These include the distribution of atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. For instance, in a study of S-(2-succino)cysteine, the adduction product of fumaric acid and cysteine, computational analysis helped to understand features underlying the specificity of this post-translational modification. nih.govresearchgate.net For this compound, these calculations could identify the most nucleophilic or electrophilic sites, predicting how it might interact with other molecules.

A theoretical study on the formation of glutathione (B108866) and related compounds performed quantum chemical calculations to determine the energetics of peptide bond formation. core.ac.uk The study highlighted that the strength of the peptide bond is related to the acid strength of the N-terminal and the basicity of the C-terminal amino acid. core.ac.uk This principle can be applied to the amide bonds in this compound.

| Computational Method | Application to this compound | Illustrative Findings from Analogous Compounds |

| Density Functional Theory (DFT) | Calculation of S-S bond dissociation energy and analysis of substituent effects. | Electronic effects of substituents are key in determining disulfide bond strength. gonzaga.edu Specific functionals like M06-2X are effective for BDE calculations. researchgate.net |

| Ab initio / DFT Conformational Search | Identification of low-energy conformers and interconversion pathways. | Exhaustive analysis of N-acetyl-L-cysteine-N-methylamide revealed numerous stable structures. nih.govacs.org |

| Molecular Electrostatic Potential (MEP) | Mapping of charge distribution to predict sites for non-covalent interactions. | Used to understand interaction patterns in a wide range of molecular systems. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Prediction of reactivity and sites for chemical reactions. | Analysis of HOMO-LUMO gaps helps in understanding chemical stability and reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent.

Exploring Conformational Flexibility

MD simulations can provide an atomistic view of the motions of different parts of a molecule, such as the side-chain dynamics. acs.orgnih.govacs.org For this compound, MD simulations in an aqueous environment would reveal the accessible conformations of its succinoyl and cystine moieties. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. Studies on L-cystine have used MD simulations to understand its binding to transport proteins. researchgate.netresearchgate.net The simulations showed how cystine interacts with specific amino acid residues within the binding pocket. researchgate.netresearchgate.net

Solvation and Environmental Effects

The behavior of this compound in an aqueous solution is critical for its applications. MD simulations explicitly model the interactions between the solute and water molecules, providing insights into solvation shells and the influence of water on the molecule's conformation. The four sodium ions would be modeled as solvated ions, and their interactions with the carboxylate groups of the molecule and surrounding water would be explicitly tracked. This level of detail is crucial for accurately representing the solvated state of this highly charged species.

| Simulation Technique | Information Gained for this compound | Example from Related Research |

| Classical Molecular Dynamics (MD) | Time-resolved motion and conformational changes in solution. | MD simulations of a trifluoroacetone cysteine derivative provided an atomic view of side-chain dynamics. acs.orgnih.gov |

| Umbrella Sampling / Metadynamics | Calculation of the free energy landscape along specific reaction coordinates (e.g., dihedral angles). | Used to compute the potential of mean force for complex conformational changes. |

| Radial Distribution Functions (RDFs) | Characterization of the solvation shell structure around specific atoms or functional groups. | Analysis of water structure around key functional groups to understand hydration. |

Prediction of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. Computational methods can predict these interactions and estimate the strength of binding.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If a protein target for this compound were identified, docking could be used to generate plausible binding poses. For example, MD simulations have been used to refine the docked poses of L-cystine in the binding site of the xCT transporter. researchgate.netresearchgate.net

Free Energy Calculations

More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used in conjunction with MD simulations to calculate the relative binding affinities of a series of related molecules. These methods are computationally intensive but provide more accurate predictions than docking scores. Such calculations could be used to compare the binding of this compound to that of its analogs, guiding the design of molecules with improved affinity.

A study on an N-substituted L-amino acid dioxygenase used substrate-binding models to provide insights into substrate specificity for N-succinyl-L-leucine. plos.org This highlights how computational models can be constructed to understand the molecular basis of recognition for N-succinyl amino acids. plos.org

| Methodology | Purpose | Potential Application for this compound |

| Molecular Docking | Predict the binding mode and orientation within a target protein's active site. | Identify key interactions (H-bonds, salt bridges, hydrophobic contacts) with protein residues. |

| MM/PBSA or MM/GBSA | Estimate binding free energy from MD simulation snapshots. | Rank different binding poses or compare affinities of different ligands. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Accurately calculate relative binding free energies between two ligands. | Guide lead optimization by predicting the effect of chemical modifications on binding affinity. |

Structure-Activity Relationship (SAR) Modeling for Chemical Design

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. While experimental SAR data for this compound is not publicly available, the principles of SAR can be discussed in the context of its structural features.

Pharmacophore Modeling

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) necessary for biological activity. Based on the structure of this compound, a hypothetical pharmacophore could be built featuring two anionic groups from the succinoyl moieties, two amide groups, and the disulfide bridge. This model could then be used to search for other molecules with similar features.

Quantitative Structure-Activity Relationship (QSAR)

If a dataset of related compounds with measured activities were available, QSAR models could be developed. These models use statistical methods to correlate physicochemical descriptors of molecules with their activity. Descriptors for this compound would include molecular weight, logP (partition coefficient), number of hydrogen bond donors and acceptors, and quantum chemically derived properties like dipole moment and orbital energies.

SAR studies on monoacyl lipopeptides have shown that the length of the acyl chain and the nature of the N-acyl substituent on cysteine are critical for activity. nih.govacs.org For instance, an N-acetyl analogue was found to be highly potent. nih.gov Similarly, studies on cysteine esters have correlated their structure with the ability to increase intracellular cysteine levels. nih.gov These examples demonstrate how systematic structural modifications can be used to build SAR models, which could be applied to design novel derivatives of this compound with tailored properties.

| SAR/QSAR Approach | Description | Hypothetical Application |

| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for activity. | Create a model based on the succinoyl and cystine moieties to screen for new active compounds. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlates 3D steric and electrostatic fields of molecules with their activity. | If a set of active analogs were known, a 3D-QSAR model could predict the activity of new designs. |

| Matched Molecular Pair Analysis | Analyzes the effect of small, discrete chemical changes on activity. | Systematically evaluate the impact of modifying the succinoyl chain length or replacing the disulfide. |

Patent Landscape Analysis Focusing on Chemical Novelty and Synthetic Innovations

Review of Patent Classifications and Claims Related to Synthesis

Patents associated with Tetrasodium (B8768297) Disuccinoyl Cystine primarily fall under classifications related to preparations for medical, dental, or toiletry purposes, as well as cosmetics or similar toiletry preparations. The compound, identified by its CAS Number 184830-08-8 and IUPAC name tetrasodium;4-[[(1R)-1-carboxylato-2-[[(2R)-2-carboxylato-2-(3-carboxylatopropanoylamino)ethyl]disulfanyl]ethyl]amino]-4-oxobutanoate, is a notable ingredient in the cosmetics industry. nih.govepa.govspecialchem.comthegoodscentscompany.com

Key patent classifications include:

A61K: PREPARATIONS FOR MEDICAL, DENTAL, OR TOILETRY PURPOSES. google.com

A61K8/00: Cosmetics or similar toiletry preparations. google.com

A61Q: Specific use of cosmetics.

While many patents focus on the application of Tetrasodium Disuccinoyl Cystine in cosmetic formulations, such as for hair conditioning and stabilization of UV absorbers, the underlying synthesis claims point towards innovative enzymatic processes. specialchem.comgoogle.comgoogleapis.com Notably, the synthesis is described as an enzymatic grafting of succinic acid onto cystine. specialchem.compotentiaingredients.com This method is significant as it allows for the creation of a water-soluble cystine derivative, enhancing its bioavailability for use in hair and nail care products. specialchem.compotentiaingredients.com The claims in these patents often emphasize the resulting compound's ability to stimulate keratinocyte metabolism. specialchem.com

Analysis of Novel Chemical Structures and Derivatizations

The core structure of this compound is N,N'-bis(3-carboxy-1-oxopropyl)-L-cystine, tetrasodium salt. specialchem.com The innovation lies in the modification of the amino acid L-cystine through the addition of succinoyl groups. This derivatization transforms the parent amino acid into a more functional ingredient for cosmetic applications.

While the patent literature extensively covers the use of this compound itself, detailed information on a wide array of other distinct, novel derivatizations with their own specific patent filings is not broadly available in the public domain. The primary innovation highlighted is the disuccinoyl derivatization of cystine.

Interactive Data Table: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | tetrasodium;4-[[(1R)-1-carboxylato-2-[[(2R)-2-carboxylato-2-(3-carboxylatopropanoylamino)ethyl]disulfanyl]ethyl]amino]-4-oxobutanoate nih.govthegoodscentscompany.com |

| CAS Number | 184830-08-8 epa.govspecialchem.com |

| Molecular Formula | C14H16N2Na4O10S2 nih.govepa.gov |

| Molecular Weight | 528.37 g/mol epa.gov |

| Synonyms | L-Cystine, N,N'-bis(3-carboxy-1-oxopropyl)-, tetrasodium salt specialchem.comthegoodscentscompany.com |

Future Directions in Patentable Chemical Research

Based on the existing patent landscape, future patentable research in the chemical domain of this compound could evolve in several promising directions. The current focus on cosmetic applications suggests that further chemical modifications could yield derivatives with enhanced or novel properties.

Future research could target:

Synthesis of Novel Derivatives: Exploring the attachment of different functional groups to the cystine backbone, beyond succinic acid, could lead to new compounds with improved solubility, stability, or specific biological activities. This could involve investigating a range of dicarboxylic acids or other moieties to fine-tune the molecule's properties for targeted applications.

Advanced Enzymatic Synthesis Processes: While the current synthesis is enzymatic, there is potential for patenting more efficient, stereoselective, or environmentally friendly enzymatic processes. Research into novel enzymes or optimizing reaction conditions could lead to higher yields and purity, representing a significant and patentable improvement.

Conjugates and Hybrid Molecules: Future patents could cover the conjugation of this compound with other active molecules, such as peptides, vitamins, or other cosmetic actives. These hybrid molecules could offer synergistic effects and multifunctional benefits, creating a new intellectual property space.

Exploration of Non-Cosmetic Applications: While the current patents are concentrated in cosmetics, the fundamental structure of this compound as a modified amino acid derivative could be explored for other applications. Research into its potential use in material science, as a biodegradable chelating agent, or in other industrial fields could open up new avenues for patentable inventions.

Future Research Directions and Emerging Avenues for Tetrasodium Disuccinoyl Cystine Chemistry

Exploration of Undiscovered Chemical Reactivity and Catalytic Potential

The unique combination of functional groups in tetrasodium (B8768297) disuccinoyl cystine suggests a range of chemical reactivities that remain largely unexplored. The disulfide bond, in particular, is a key feature that could be exploited in various chemical transformations.

Future research could focus on:

Redox Chemistry: The disulfide bond can be readily cleaved under reducing conditions and reformed under oxidizing conditions. This reversible redox activity is fundamental to the function of many disulfide-containing biomolecules. nih.gov Investigating the redox potential of tetrasodium disuccinoyl cystine and its compatibility with different reducing and oxidizing agents could open up applications in areas such as redox-responsive drug delivery systems or as a component in redox flow batteries.

Thiol-Disulfide Exchange: The disulfide bond can participate in thiol-disulfide exchange reactions, allowing for the covalent attachment of thiol-containing molecules. nih.gov This reactivity could be harnessed for surface modification, bioconjugation, and the formation of dynamic covalent materials.

Catalytic Activity: While not extensively studied for this specific compound, derivatives of its parent amino acid, L-cysteine, have shown catalytic activity. For instance, chiral ionic liquids based on L-cysteine derivatives have been examined as catalysts in asymmetric aldol (B89426) reactions. mdpi.com Furthermore, copper-cystine hybrid structures have been demonstrated to act as catalysts for nitric oxide generation. nih.gov Research into the potential of this compound and its metal complexes to catalyze organic reactions, such as oxidations, reductions, or carbon-carbon bond-forming reactions, could be a fruitful area of investigation. The presence of multiple carboxylate groups could also allow it to act as a ligand for catalytically active metal centers.

Integration into Advanced Material Systems for Specific Functions

The polymeric and self-assembly properties of molecules containing disulfide bonds and amino acid backbones are well-documented. researchgate.netjsta.cl These precedents suggest that this compound could serve as a valuable building block for advanced materials.

Potential avenues for research include:

Redox-Responsive Polymers: The disulfide bond can act as a cleavable linker in polymer backbones or as a cross-linker between polymer chains. nih.govnih.gov This allows for the design of "smart" materials that degrade or change their properties in response to a reducing environment, such as that found inside cells. Such materials have significant potential in drug delivery, tissue engineering, and as self-healing materials. jsta.clnih.gov

Supramolecular Assemblies: Amino acid derivatives are known to self-assemble into a variety of nanostructures, including nanofibers, nanorods, and hydrogels, driven by non-covalent interactions. mdpi.comresearchgate.net The specific structure of this compound, with its combination of hydrophilic carboxylate groups and a more hydrophobic core, could lead to the formation of unique supramolecular architectures with applications in biomaterials and nanotechnology.

Surface Modification: The carboxylate groups of this compound could be used to anchor the molecule to various surfaces, such as metal oxides or other nanoparticles. Subsequent thiol-disulfide exchange reactions could then be used to further functionalize these surfaces, creating tailored interfaces for applications in sensors, chromatography, and biocompatible coatings.

Sustainable and Scalable Synthetic Pathways

The current known synthesis of this compound is described as an enzymatic process, which is a positive starting point from a sustainability perspective. researchgate.netrsc.org However, further research is needed to optimize and scale this process.

Key areas for future work are:

Alternative Green Synthetic Routes: Exploring alternative synthetic methods that adhere to the principles of green chemistry would be valuable. This could include the use of mechanochemistry, solvent-free reactions, or catalysis with earth-abundant metals. For example, one-pot synthesis methods, such as the Ugi reaction, have been used to create derivatives of N-acetylcysteine. researchgate.net

Scalability and Process Intensification: Developing a robust and scalable manufacturing process is essential for the broader application of this compound. This would involve moving from batch to continuous flow processing, which can offer significant advantages in terms of efficiency, safety, and cost. nih.gov Research into the purification and isolation of the final product in a scalable and environmentally friendly manner is also necessary.

Advanced Mechanistic Investigations at the Molecular Level

A fundamental understanding of the reaction mechanisms involving this compound is critical for controlling its reactivity and designing new applications.

Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Detailed kinetic and mechanistic studies of the key reactions of this compound, such as its redox chemistry and participation in thiol-disulfide exchange, are needed. This could involve techniques like stopped-flow spectroscopy, isotopic labeling studies, and in-situ reaction monitoring.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reaction energetics, and transition state geometries of reactions involving this compound. researchgate.net Such studies can help to rationalize experimental observations and predict new reactivities.

Spectroscopic Characterization of Intermediates: The use of advanced spectroscopic techniques, such as time-resolved spectroscopy and advanced NMR methods, could allow for the direct observation and characterization of transient intermediates in reactions involving the disulfide bond or other functional groups. This would provide a more complete picture of the reaction mechanism at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.